![molecular formula C14H16O2 B14420270 Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate CAS No. 82342-64-1](/img/structure/B14420270.png)
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is often employed to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.
Applications De Recherche Scientifique
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The biphenyl structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bifenthrin: A synthetic pyrethroid insecticide with a similar biphenyl structure.
Biphenyl-3-carboxylic acid: The corresponding carboxylic acid derivative.
Methyl biphenyl-2-carboxylate: A similar ester with a different substitution pattern.
Uniqueness
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate is unique due to its specific stereochemistry and the presence of the ester functional group. This combination of features allows for distinct chemical reactivity and interactions with biological molecules, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
82342-64-1 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
methyl (1R,5R)-5-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-8,12-13H,9-10H2,1H3/t12-,13+/m0/s1 |
Clé InChI |
ULCBPNCTTBOBMY-QWHCGFSZSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC=C[C@@H](C1)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CC=CC(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


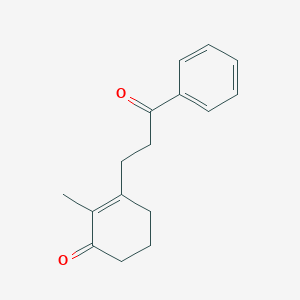

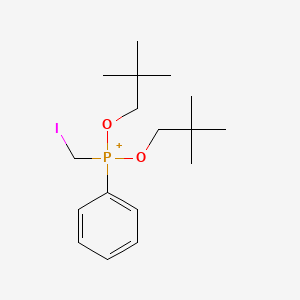
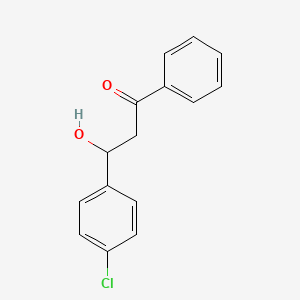

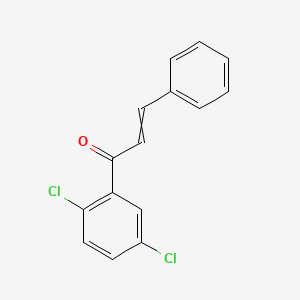

![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
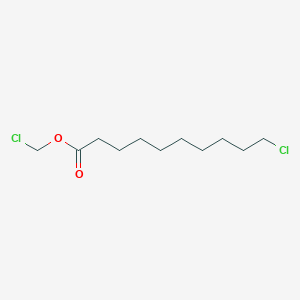
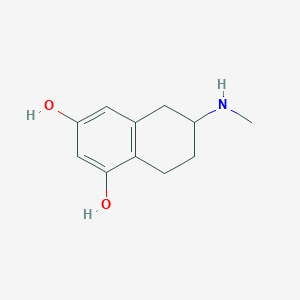
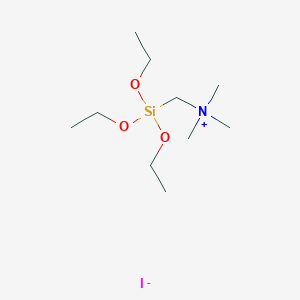
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
